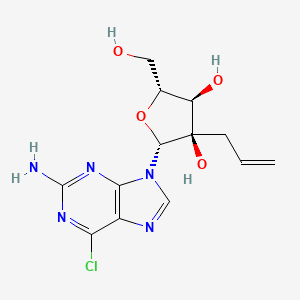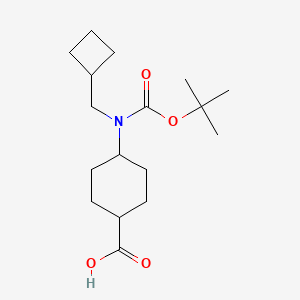
2-Chloro-3-(difluoromethyl)-8-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-(difluoromethyl)-8-methylquinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of chloro, difluoromethyl, and methyl groups in the quinoline ring enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(difluoromethyl)-8-methylquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroquinoline and difluoromethylating agents.
Difluoromethylation: The difluoromethyl group is introduced into the quinoline ring using difluoromethylating reagents. This step often involves the use of radical or nucleophilic difluoromethylation methods.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and automated processes can enhance the efficiency and scalability of the production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-(difluoromethyl)-8-methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline compounds.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-(difluoromethyl)-8-methylquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-(difluoromethyl)-8-methylquinoline involves its interaction with specific molecular targets and pathways. The presence of the difluoromethyl group enhances its lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-3-(difluoromethyl)pyridine
- 2-Chloro-4-(1,1-difluoroethyl)pyridine
- 3-Bromo-2-(difluoromethyl)pyridine
Uniqueness
2-Chloro-3-(difluoromethyl)-8-methylquinoline is unique due to the presence of both chloro and difluoromethyl groups in the quinoline ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H8ClF2N |
|---|---|
Molekulargewicht |
227.64 g/mol |
IUPAC-Name |
2-chloro-3-(difluoromethyl)-8-methylquinoline |
InChI |
InChI=1S/C11H8ClF2N/c1-6-3-2-4-7-5-8(11(13)14)10(12)15-9(6)7/h2-5,11H,1H3 |
InChI-Schlüssel |
SMEQAAGYKDHNCL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile](/img/structure/B12069106.png)

![2-[(3-Bromopyridin-4-yl)oxy]ethan-1-amine](/img/structure/B12069110.png)





![2,3,4,10-Tetrahydro-1H-pyrido [2,1-B] quinazoline-10 hydrochloride](/img/structure/B12069149.png)


![tert-Butyl 3-amino-2-(cyclohexylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B12069165.png)


